molecular formula C16H24O2 B1612373 5,7-Hexadecadiynoic acid CAS No. 28393-01-3

5,7-Hexadecadiynoic acid

Cat. No. B1612373
CAS RN: 28393-01-3
M. Wt: 248.36 g/mol
InChI Key: RPTNONNBJKKVEV-UHFFFAOYSA-N
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Description

5,7-Hexadecadiynoic acid is a diacetylenic acid . It participates in the synthesis of polymerizable asymmetric diacetylenic monomer compounds (ADMs) . The FT-Raman and FT-IR spectra of 5,7-hexadecadiynoic acid have been recorded and assigned . It may be used in the preparation of poly (HDDA)/zinc oxide (ZnO) nanocomposites .


Synthesis Analysis

5,7-Hexadecadiynoic acid can be synthesized through a multi-step process of chemical reactions. The most common synthesis method is by the Sonogashira coupling of 7-bromoheptadec-11-ynoic acid with a terminal alkynyl group.


Molecular Structure Analysis

The molecular formula of 5,7-Hexadecadiynoic acid is C16H24O2 . It has an average mass of 248.361 Da and a monoisotopic mass of 248.177628 Da .


Chemical Reactions Analysis

As a diacetylenic acid, 5,7-Hexadecadiynoic acid participates in the synthesis of polymerizable asymmetric diacetylenic monomer compounds (ADMs) .


Physical And Chemical Properties Analysis

5,7-Hexadecadiynoic acid appears as a solid . It has a melting point of 44-48 °C (lit.) . Its solubility is limited in water yet it is soluble in organic solvents such as DMSO and ethanol.

Scientific Research Applications

1. Antimicrobial and Topoisomerase I Inhibition

5,7-Hexadecadiynoic acid has demonstrated antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. Additionally, it exhibits inhibitory activity against human topoisomerase I, an enzyme involved in DNA replication and repair, suggesting its potential in antimicrobial and cancer research (Carballeira et al., 2002).

2. Metabolic Studies in Rats

Research involving 5,7-hexadecadiynoic acid has been conducted to study its metabolism in rats. This study provides insights into the metabolic pathways of acetylenic fatty acids, which is crucial for understanding their biological activities and potential therapeutic applications (Bernhard & Kaempf, 1970).

3. Disease Control Applications

5,7-Hexadecadiynoic acid is implicated in the production of compounds used for controlling disease-carrying mosquitos. Its production in the seed of Kochia scoparia and the isolation of related enzymes suggests its application in public health and disease control (Whitney et al., 2000).

4. Antifungal Properties

Research into synthesized acetylenic fatty acids, including variants of hexadecadiynoic acid, has shown significant antifungal activity. This suggests potential uses in developing antifungal treatments and understanding the molecular basis of their efficacy (Carballeira et al., 2006).

5. Fatty Acid Synthesis and Plant Biology

Studies on Arabidopsis have shown the role of hexadecadiynoic acid derivatives in fatty acid synthesis and their significance in plant biology, especially in relation to thylakoid membranes in chloroplasts. This research is fundamental to understanding plant physiology and biochemistry (Heilmann et al., 2004).

6. Synthesis for Higher Unsaturated Compounds

5,7-Hexadecadiynoic acid has been used as an intermediate in the synthesis of more complex molecules like arachidonic acid. This underscores its importance in organic synthesis and pharmaceutical research (Steen et al., 2010).

Safety And Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

hexadeca-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTNONNBJKKVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584220
Record name Hexadeca-5,7-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Hexadecadiynoic acid

CAS RN

28393-01-3
Record name Hexadeca-5,7-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
A Chanakul, R Traiphol, N Traiphol - Colloids and Surfaces A …, 2016 - Elsevier
In this study, we utilize the polydiacetylene(PDA)/zinc oxide(ZnO) nanocomposites as colorimetric sensors of various organic acids. Series of organic acids with systematic variation of …
Number of citations: 44 www.sciencedirect.com
A Chanakul, N Traiphol, R Traiphol - Journal of colloid and interface …, 2013 - Elsevier
In this work, polydiacetylene (PDA)/ZnO nanocomposites are successfully fabricated by using three types of monomers with different alkyl chain length, 5,7-hexadecadiynoic acid, 10,12-…
Number of citations: 84 www.sciencedirect.com
A Chanakul, N Traiphol, K Faisadcha… - Journal of colloid and …, 2014 - Elsevier
This contribution presents our continuation work on the color-transition behaviors of polydiacetylene(PDA)/ZnO nanocomposites prepared by using three types of monomers, 5,7-…
Number of citations: 72 www.sciencedirect.com
M Weston, RP Kuchel, M Ciftci, C Boyer… - Journal of colloid and …, 2020 - Elsevier
Current food date marking tools fail to take into account variables that impact shelf life, leading to food waste and posing human health risks. Herein, we develop a polydiacetylene/zinc …
Number of citations: 81 www.sciencedirect.com
S Kingchok, J Siriboon, L Sun, TAP Seery… - ACS Applied Nano …, 2022 - ACS Publications
Polydiacetylene (PDA) is a class of color-responsive materials that has been utilized in advanced sensing applications. The development of PDA as an acid sensor often requires …
Number of citations: 10 pubs.acs.org
MA Ghannoum, H Barton, A Robbins, M Souza - rcngrants.org
White-nose Syndrome (WNS), an emerging infectious disease caused by the novel fungus Pseudogymnoascus destructans (Pd), has devastated North American bat populations since …
Number of citations: 0 rcngrants.org
AMY HALL - 2020 - etheses.dur.ac.uk
In this work, the relationship between the solid-state photoreactivity of 10,12-pentacosadiynoic acid (PCDA) and its X-ray structure has been established. The characterisation of PCDA …
Number of citations: 3 etheses.dur.ac.uk
MSFLK Jie, YK Cheung, SH Chau, WW Christie… - Chemistry and physics …, 1992 - Elsevier
The electron impact (EI) mass spectral analysis of the picolinyl esters of nine positional isomers of conjugated diacetylenic fatty acids showed prominent M + and [M-1] + peaks. In all …
Number of citations: 2 www.sciencedirect.com
M Roman, M Baranska - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
Three selected diacetylenic acids (DAs) with side-chains of various length (CH 3 single bond(CH 2 ) m single bondCtriple bondCsingle bondCtriple bondCsingle bond(CH 2 ) n single …
Number of citations: 6 www.sciencedirect.com
A Kamphan, C Khanantong, N Traiphol… - Journal of Industrial and …, 2017 - Elsevier
Reversible thermochromic polydiacetylene (PDA)/polyvinylpyrrolidone (PVP) nanocomposites are prepared by using 6 diacetylene (DA) monomers. The use of relatively low molecular …
Number of citations: 29 www.sciencedirect.com

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